3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide
Description
3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide is a synthetic organic compound belonging to the benzene-carboximidamide class. Its structure features a carboximidamide group (-C(=NH)NH₂) at position 1 of the benzene ring and a (2-methoxyphenoxy)methyl substituent at position 3. The methoxyphenoxy moiety consists of a phenoxy group (oxygen-linked phenyl) with a methoxy (-OCH₃) group at the ortho position, further connected via a methylene (-CH₂-) bridge to the benzene core.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-[(2-methoxyphenoxy)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C15H16N2O2/c1-18-13-7-2-3-8-14(13)19-10-11-5-4-6-12(9-11)15(16)17/h2-9H,10H2,1H3,(H3,16,17) |
InChI Key |
UQQBZIPREHGJPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide typically involves the reaction of 2-methoxyphenol with benzyl chloride to form 2-methoxyphenylmethyl chloride. This intermediate is then reacted with benzene-1-carboximidamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace a substituent on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity: The methoxyphenoxy group in the target compound increases lipophilicity compared to analogs with polar groups (e.g., N'-hydroxy in or trifluoromethyl in ). This property may enhance membrane permeability but reduce aqueous solubility.
- Electron Effects : Halogenated analogs (e.g., chloro in ) exhibit stronger electron-withdrawing effects, which could alter reactivity or receptor interactions compared to the electron-donating methoxy group.
Discussion :
- Adrenoceptor Modulation: Compounds with methoxyphenoxy groups, such as those in , demonstrate affinity for α₁-, α₂-, and β₁-adrenoceptors. The target compound’s methoxyphenoxy moiety may similarly enable interactions with these receptors, though positional isomerism (e.g., 2-methoxy vs. 3-methoxy in ) could alter selectivity.
- Antiarrhythmic Potential: Structural analogs in showed electrographic and antiarrhythmic activity, suggesting the target compound may share these properties if the methoxyphenoxy group is critical to channel-blocking effects.
- Metabolic Stability : The N'-hydroxy group in may increase susceptibility to oxidative metabolism compared to the target compound’s unmodified carboximidamide group.
Biological Activity
3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide, also known by its CAS number 1267945-38-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, effects on cellular processes, and relevant research findings concerning this compound.
Chemical Structure and Properties
The chemical structure of 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide can be represented as follows:
This compound features a benzene ring with a methoxyphenoxy group and a carboximidamide functional group, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The mechanisms of action for 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and other enzymes, leading to altered cellular signaling pathways.
- Apoptosis Induction : The compound may induce programmed cell death in tumor cells, a critical mechanism for cancer therapy.
Cellular Effects
Studies have demonstrated that 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide exhibits several biological activities:
- Antiproliferative Effects : The compound has been observed to inhibit the proliferation of various cancer cell lines.
- Cytotoxicity : It induces cytotoxic effects in tumor cells, suggesting potential use in cancer treatment.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | |
| Cytotoxicity | Induction of apoptosis | |
| Enzyme Inhibition | Interaction with CDKs |
Case Studies
Several studies have explored the effects of this compound on specific cancer types:
- Breast Cancer : Research indicated that 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction.
- Lung Cancer : In A549 lung cancer cells, the compound demonstrated potent antiproliferative activity, leading to cell cycle arrest.
Pharmacokinetics
Understanding the pharmacokinetics of 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Distribution : It likely distributes widely in tissues due to its chemical structure.
- Metabolism : Metabolic pathways may involve cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
